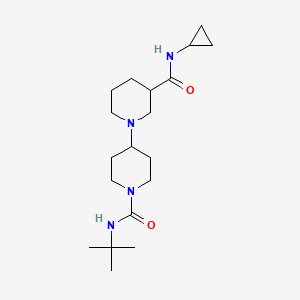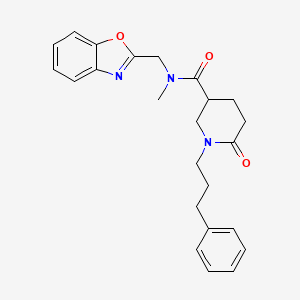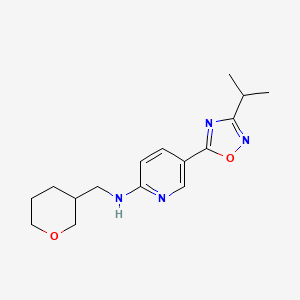
N~1~'-(tert-butyl)-N~3~-cyclopropyl-1,4'-bipiperidine-1',3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(tert-butyl)-N~3~-cyclopropyl-1,4'-bipiperidine-1',3-dicarboxamide (CTDPB) is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. CTDPB belongs to the class of piperidine compounds that have been found to exhibit a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of N~1~'-(tert-butyl)-N~3~-cyclopropyl-1,4'-bipiperidine-1',3-dicarboxamide is not fully understood. However, it has been found to modulate the activity of the glutamate receptor, which plays a key role in synaptic plasticity and cognitive function. This compound has also been found to modulate the activity of the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to enhance cognitive function, reduce inflammation, and exhibit neuroprotective properties. This compound has also been found to modulate the activity of various signaling pathways, including the NF-κB pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N~1~'-(tert-butyl)-N~3~-cyclopropyl-1,4'-bipiperidine-1',3-dicarboxamide is its potential therapeutic applications. It has been found to exhibit neuroprotective properties and has been shown to enhance cognitive function in animal models. This compound has also been found to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis. However, one of the limitations of this compound is its limited availability and high cost, which may limit its use in lab experiments.
Orientations Futures
There are several future directions for the study of N~1~'-(tert-butyl)-N~3~-cyclopropyl-1,4'-bipiperidine-1',3-dicarboxamide. One direction is the further exploration of its potential therapeutic applications. This compound has been found to exhibit neuroprotective properties and has been shown to enhance cognitive function in animal models. It has also been studied for its potential use in the treatment of inflammatory diseases such as arthritis. Another direction is the further exploration of its mechanism of action. The mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways. Additionally, the development of more cost-effective synthesis methods may increase the availability of this compound and facilitate its use in lab experiments.
Méthodes De Synthèse
The synthesis of N~1~'-(tert-butyl)-N~3~-cyclopropyl-1,4'-bipiperidine-1',3-dicarboxamide involves the reaction of tert-butylamine with cyclopropylcarboxylic acid to form N-tert-butylcyclopropylcarboxamide. This compound is then reacted with 1,4-dibromobutane to form N-tert-butyl-N-(3-bromopropyl)cyclopropylcarboxamide. The final step involves the reaction of N-tert-butyl-N-(3-bromopropyl)cyclopropylcarboxamide with piperidine-1,3-dicarboxylic acid to form this compound.
Applications De Recherche Scientifique
N~1~'-(tert-butyl)-N~3~-cyclopropyl-1,4'-bipiperidine-1',3-dicarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit neuroprotective properties and has been shown to enhance cognitive function in animal models. This compound has also been found to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
1-[1-(tert-butylcarbamoyl)piperidin-4-yl]-N-cyclopropylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N4O2/c1-19(2,3)21-18(25)22-11-8-16(9-12-22)23-10-4-5-14(13-23)17(24)20-15-6-7-15/h14-16H,4-13H2,1-3H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWQKBOIMFFKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)N2CCCC(C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6063615.png)
![5-(3,4-dimethoxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6063622.png)
![3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide](/img/structure/B6063630.png)
![N-(3-chlorophenyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6063640.png)
![3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]propanamide](/img/structure/B6063645.png)
![4,5-dibromo-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-thiophenecarboxamide](/img/structure/B6063648.png)

![4-methoxy-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzenesulfonamide](/img/structure/B6063675.png)
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B6063679.png)
![2-{[(5-chloro-2-methoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6063687.png)
![methyl (4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate](/img/structure/B6063692.png)
![1-allyl-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6063693.png)

![2-(4-chlorophenyl)-4-{[(3,5-dibromo-2-pyridinyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6063708.png)